2-Ethyl-2-Oxazolin

Übersicht

Beschreibung

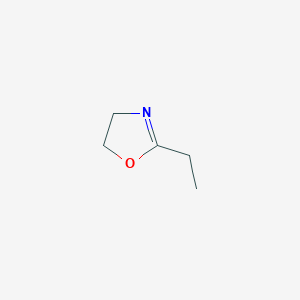

2-Ethyl-2-oxazoline is a heterocyclic organic compound with the molecular formula C5H9NO. It is a five-membered ring structure containing one nitrogen and one oxygen atom. This compound is particularly notable for its use as a monomer in the cationic ring-opening polymerization to form poly(2-alkyloxazoline)s, which are under investigation for their water-solubility and biocompatibility .

Wissenschaftliche Forschungsanwendungen

2-Ethyl-2-oxazoline and its polymers have a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

2-Ethyl-2-oxazoline (EtOx) is primarily used as a monomer for the cationic ring-opening polymerization to poly(2-alkyloxazoline)s . These polymers are under investigation as readily water-soluble and biocompatible materials for biomedical applications . The primary targets of EtOx are therefore the components involved in the polymerization process.

Mode of Action

EtOx undergoes cationic ring-opening graft polymerization . This process involves the use of a macroinitiator, such as tosylated cellulose nanowhisker . The polymerization process results in the formation of block copolymers of EtOx and styrene .

Biochemical Pathways

The biochemical pathways affected by EtOx primarily involve the polymerization process. The cationic ring-opening polymerization leads to the formation of poly(2-alkyloxazoline)s . These polymers have been shown to have antimicrobial properties, with a mechanism of action that targets DNA . When the alkyl spacer between the backbone and the cationic charge was increased, a shift in the mechanism of action from dna-targeting to membrane-targeting was observed .

Pharmacokinetics

It has been suggested that the use of etox in the synthesis of block copolymers could result in improved pharmacokinetics for both drugs . This is due to the slowed-down release to serum, which could potentially enhance the bioavailability of the drugs .

Result of Action

The primary result of EtOx’s action is the formation of poly(2-alkyloxazoline)s . These polymers have potential applications in a variety of fields, including drug delivery, protein modification, gene carriers, anti-fouling interface, cell sheet engineering, and hydrogel . Furthermore, the antimicrobial properties of these polymers could potentially be harnessed for therapeutic purposes .

Action Environment

The action of EtOx is influenced by environmental factors. For instance, the polymerization process is sensitive to the presence of water, as oxazolines have a tendency towards ring-opening by chloride ions during protonation of the imine nitrogen . Furthermore, the hydrophilic nature of EtOx and its polymers allows for superior water vapor permeability compared with other polymers, such as Paraloid B72 . This suggests that the action, efficacy, and stability of EtOx and its polymers could be influenced by the hydration state of the environment .

Biochemische Analyse

Biochemical Properties

. It has been found to interact with various biomolecules such as proteins. For instance, Viegas et al. coupled poly(2-ethyl-2-oxazoline) with bovine serum albumin, catalase, ribonuclease, uricase, and insulin, demonstrating that 2-Ethyl-2-oxazoline could shield the immunogenic sites on the antigenic proteins .

Cellular Effects

The cellular effects of 2-Ethyl-2-oxazoline are primarily observed in its role as a biocompatible material. It has been found to be invisible in organisms, making it suitable for the development of technologies such as drug delivery, protein modification, and anti-fouling interfaces . Furthermore, it has been shown to have an impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 2-Ethyl-2-oxazoline involves its ability to undergo cationic ring-opening polymerization . The 2-oxazoline monomer is initiated by an electrophile, undergoes cationic ring-opening, and is terminated by a nucleophile to obtain poly(2-oxazoline) products . This process allows for a high degree of functionalization, making 2-Ethyl-2-oxazoline a versatile compound in the creation of smart, functional polymers for biomedical uses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Ethyl-2-oxazoline can change over time. For instance, the cloud point of copolymers of 2-ethyl-2-oxazoline and 2-n-propyl-2-oxazoline could be tuned from 25 °C to 100 °C by varying molecular weight and composition . This indicates that the properties of 2-Ethyl-2-oxazoline can be manipulated through various factors, allowing for a wide range of applications in different conditions .

Dosage Effects in Animal Models

For example, the conjugate of 2-Ethyl-2-oxazoline and insulin was found to lower blood glucose levels in a similar extent as free insulin but maintained the blood glucose lowering effect for a longer period, indicating that 2-Ethyl-2-oxazoline protected insulin from rapid clearance and proteolysis .

Transport and Distribution

Its water solubility and invisibility in organisms suggest that it can be readily transported and distributed within biological systems .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Ethyl-2-oxazoline can be synthesized from propionic acid and its derivatives. The process involves the reaction of carboxylic acids, esters, amides, or nitriles with 2-amino alcohols at high temperatures (200°C) to form N-(2-hydroxy)carbamide, which further dehydrates at 260-280°C to yield 2-alkyl-2-oxazoline . For example, N-(2-hydroxyethyl)propionamide can be formed from propionic acid and ethanolamine, which can then be dehydrated to produce 2-ethyl-2-oxazoline in about 75% yield .

Industrial Production Methods: Industrial production methods often involve the dehydration of N-(2-hydroxyethyl)propionamide in vacuo in the presence of catalysts like iron(III) chloride or zinc acetate, achieving yields up to 96.2% . Another method includes heating the salt of propionic acid with ethanolamine at 200°C in vacuo in the presence of zinc chloride, yielding 82% 2-ethyl-2-oxazoline .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Ethyl-2-oxazoline undergoes various chemical reactions, including:

Oxidation: Oxidation of oxazolines to oxazoles can be achieved using reagents like manganese dioxide.

Hydrolysis: Partial hydrolysis of poly(2-ethyl-2-oxazoline) yields poly[(2-oxazoline)-co-(ethylenimine)] copolymers.

Polymerization: Cationic ring-opening polymerization to form poly(2-alkyloxazoline)s.

Common Reagents and Conditions:

Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.

Hydrolysis: Acidic or basic conditions are used for the hydrolysis of poly(2-alkyloxazoline)s.

Polymerization: Initiators like tosylates, triflates, and acid halides are used for the cationic ring-opening polymerization.

Major Products:

Oxidation: Oxazoles.

Hydrolysis: Poly[(2-oxazoline)-co-(ethylenimine)] copolymers.

Polymerization: Poly(2-alkyloxazoline)s.

Vergleich Mit ähnlichen Verbindungen

- 2-Methyl-2-oxazoline

- 2-Phenyl-2-oxazoline

- 2-Isopropenyl-2-oxazoline

- 2-n-Propyl-2-oxazoline

Comparison: 2-Ethyl-2-oxazoline is unique due to its high water solubility and biocompatibility, making it particularly suitable for biomedical applications . Compared to 2-methyl-2-oxazoline, it has a lower melting point and higher yield in polymerization reactions . Its derivatives, like poly(2-ethyl-2-oxazoline), exhibit excellent stability and biological properties, surpassing traditional polymers like poly(ethylene glycol) .

Eigenschaften

IUPAC Name |

2-ethyl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-2-5-6-3-4-7-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYEZZYQZRQDLEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25805-17-8 | |

| Record name | Poly(2-ethyl-2-oxazoline) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25805-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9065075 | |

| Record name | Oxazole, 2-ethyl-4,5-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to pale yellow liquid with an odor like amines; [Alfa Aesar MSDS] | |

| Record name | 2-Ethyl-2-oxazoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19598 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

8.0 [mmHg] | |

| Record name | 2-Ethyl-2-oxazoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19598 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10431-98-8 | |

| Record name | 2-Ethyl-2-oxazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10431-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-2-oxazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010431988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-2-oxazoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136557 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxazole, 2-ethyl-4,5-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxazole, 2-ethyl-4,5-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-2-oxazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYL-2-OXAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8CD92T4P5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Naphtho[2,3-d]thiazole-2(3H)-thione](/img/structure/B78341.png)